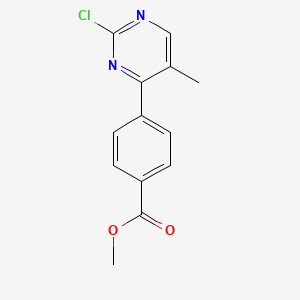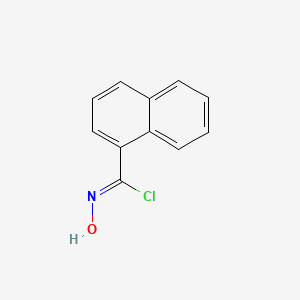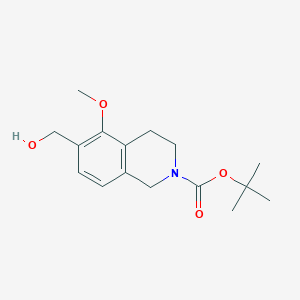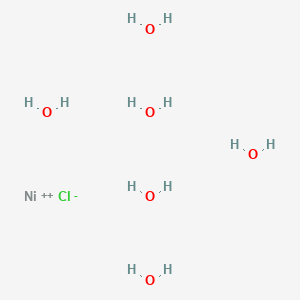
3-(4-Isopropylpiperazin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylpiperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C10H22N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-isopropylpiperazine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as Yb(OTf)3 in acetonitrile . The product is then purified through recrystallization from optimized solvents to achieve high purity .
Industrial Production Methods
For large-scale production, the synthesis route involves the addition reaction of 4-isopropylpiperazine with propylene oxide, followed by purification steps such as recrystallization. The overall yield of this process is approximately 45%, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylpiperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(4-Isopropylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets. It is believed to act on neurotransmitter transporters, inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, potentially leading to therapeutic effects in conditions such as depression and anxiety .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Isopropylpiperazin-1-yl)propan-1-amine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.
3-Piperidin-4-yl-propan-1-ol: Another similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
3-(4-Isopropylpiperazin-1-yl)propan-1-ol is unique due to its specific structure, which allows it to interact with multiple neurotransmitter systems. This multi-target interaction makes it a promising candidate for the development of novel therapeutic agents .
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-(4-propan-2-ylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h10,13H,3-9H2,1-2H3 |
Clave InChI |
RZUVZJCXTHNTJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


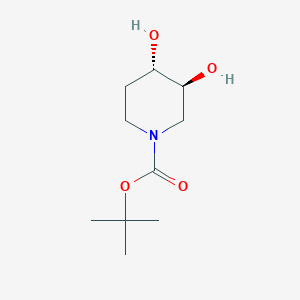
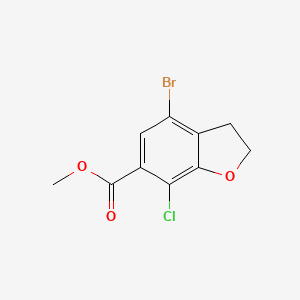
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
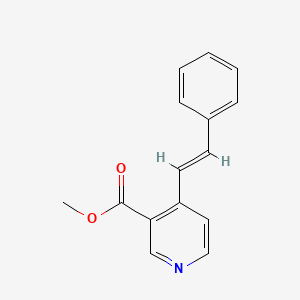
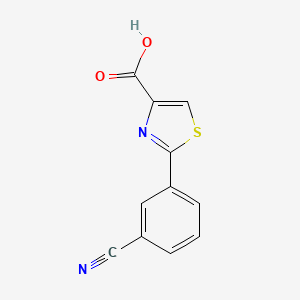
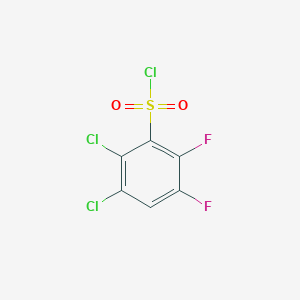
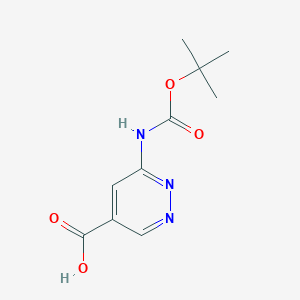
![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B13916388.png)
